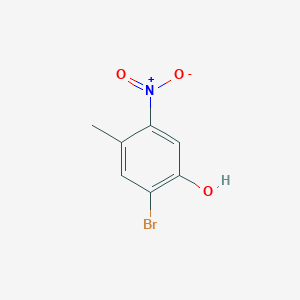

2-Bromo-4-methyl-5-nitrophenol

Description

Nomenclature and Chemical Identification for 2-Bromo-4-methyl-5-nitrophenol

To ensure clarity and precision in scientific communication, a standardized system of nomenclature and identification is essential. The following provides the key identifiers for this compound.

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Registry Number | 103448-24-4 nih.gov |

| SMILES Notation | CC1=CC(=C(C=C1N+[O-])O)Br nih.gov |

| InChIKey | BCDDQHXDORNHMC-UHFFFAOYSA-N |

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name "this compound" precisely describes the molecular structure, indicating a phenol (B47542) ring with a bromine atom at the second position, a methyl group at the fourth, and a nitro group at the fifth, relative to the hydroxyl group. nih.gov

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier, known as the CAS Registry Number, to every chemical substance. cas.orgcas.org The number 103448-24-4 is the specific identifier for this compound, which helps in avoiding ambiguity that can arise from different naming conventions. nih.govguidechem.com

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The SMILES notation for this compound is CC1=CC(=C(C=C1N+[O-])O)Br. nih.gov

The IUPAC International Chemical Identifier (InChI) is another textual identifier for chemical substances. The InChIKey is a fixed-length (27-character) condensed digital representation of the InChI. For this compound, the InChIKey is BCDDQHXDORNHMC-UHFFFAOYSA-N.

Contextual Significance within Substituted Phenols

Substituted phenols are a class of organic compounds that are pivotal in various scientific fields. wisdomlib.orgresearchgate.net They serve as important precursors and intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials. rsc.orgacs.org The specific nature and position of the substituent groups on the phenol ring dictate the compound's chemical reactivity and properties. rsc.org

Phenolic compounds are a large and diverse group of chemical constituents found extensively in plants. wisdomlib.orgiosrjournals.org They are known for a wide range of biological activities, which are largely attributed to their antioxidant properties. ijhmr.comresearchgate.net The hydroxyl group attached to the aromatic ring in phenols enables them to act as free radical scavengers, which can help protect biological systems from oxidative stress. wisdomlib.orgiosrjournals.org

In chemical synthesis, the hydroxyl group and the aromatic ring of phenols are reactive sites that can be targeted for various transformations, making them versatile building blocks. wisdomlib.org Their ability to undergo electrophilic substitution reactions allows for the introduction of additional functional groups, leading to a vast array of derivatives with tailored properties. rsc.org The presence of substituents, such as in this compound, further modifies the electronic and steric environment of the molecule, influencing its reactivity and potential applications.

An In-depth Look at this compound in Academic Research

Introduction

This compound is a substituted aromatic phenol derivative that has garnered attention in various fields of chemical research. Its structure, featuring a phenol ring with bromine, methyl, and nitro group substituents, gives rise to unique chemical properties and reactivity. This article delves into the academic research surrounding this compound, focusing on its synthesis, structural characteristics, and the significant influence of its substituents.

2 Significance of Bromine, Methyl, and Nitro Substituents in Aromatic Systems

The presence and positioning of the bromine, methyl, and nitro groups on the phenol ring are crucial in defining the chemical behavior of this compound.

Bromine (Br): As a halogen, bromine is an electron-withdrawing group due to its electronegativity, which deactivates the aromatic ring towards electrophilic substitution. msu.edumasterorganicchemistry.com However, it is also an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. minia.edu.eg This is because the lone pairs on the bromine atom can be donated to the ring through resonance, stabilizing the intermediates formed during ortho and para attack. minia.edu.eg

Methyl (CH₃): The methyl group is an electron-donating group that activates the aromatic ring, making it more susceptible to electrophilic attack. msu.edu It is also an ortho, para-director. minia.edu.eg This activating effect is due to hyperconjugation and inductive effects, which increase the electron density of the ring. minia.edu.eg

Nitro (NO₂): The nitro group is a strong electron-withdrawing group and a meta-director. minia.edu.eg It significantly deactivates the aromatic ring towards electrophilic substitution. masterorganicchemistry.comuomustansiriyah.edu.iq This deactivation is a result of both inductive effects and resonance, which pull electron density away from the ring. uomustansiriyah.edu.iq

The interplay of these substituents—the activating, ortho, para-directing methyl group, the deactivating, ortho, para-directing bromine atom, and the strongly deactivating, meta-directing nitro group—creates a complex pattern of reactivity and acidity for the molecule.

SMILES Notation: CC1=CC(=C(C=C1N+[O-])O)Br

3 Comparison to Positional Isomers and Related Nitrophenols

The properties of this compound are best understood when compared to its positional isomers and other related nitrophenols. Positional isomers have the same molecular formula but differ in the arrangement of their substituents on the aromatic ring. alevelh2chemistry.comquora.com This difference in arrangement can lead to significant variations in their physical and chemical properties. unacademy.comstudysmarter.co.uk

Research on related compounds like 2-bromo-4-methyl-6-nitrophenol (B1265902) shows that the synthetic route and resulting product yields can be highly dependent on the starting materials and reaction conditions. chemicalbook.comcdnsciencepub.com Studies on benzimidazole (B57391) derivatives with bromo and nitro substituents also highlight how positional isomerism can impact biological activity, suggesting that the specific arrangement of these functional groups is critical for their function. nih.gov

A summary of the key properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol |

| CAS Number | 103448-24-4 |

Table 1: Properties of this compound. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-methyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDCYNWWVCTFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551859 | |

| Record name | 2-Bromo-4-methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103448-24-4 | |

| Record name | 2-Bromo-4-methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Synthesis of 2-Bromo-4-methyl-5-nitrophenol

A key strategy for synthesizing this compound involves starting with a precursor that already contains some of the desired substituents in the correct positions. This approach allows for more controlled and regioselective reactions.

One documented route to this compound begins with 4-Bromo-5-fluoro-2-nitrotoluene. chemicalbook.comsmolecule.com This method leverages a nucleophilic aromatic substitution reaction to replace the fluorine atom with a hydroxyl group.

The synthesis involves dissolving 4-Bromo-5-fluoro-2-nitrotoluene in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.comsmolecule.com A 1 M aqueous solution of sodium hydroxide (B78521) is then added to the mixture. chemicalbook.com The reaction is heated to 100°C and stirred for two hours to facilitate the substitution of the fluorine atom with a hydroxyl group. chemicalbook.com After cooling the reaction to room temperature, the mixture is acidified with 1 M hydrochloric acid and extracted with ethyl acetate. chemicalbook.com The organic layer is then washed and dried to isolate the product. chemicalbook.com

Table 1: Reaction Conditions for Synthesis from 4-Bromo-5-fluoro-2-nitrotoluene

| Parameter | Value |

| Starting Material | 4-Bromo-5-fluoro-2-nitrotoluene |

| Reagent | 1 M Sodium Hydroxide (aq) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 100°C |

| Reaction Time | 2 hours |

Following the reaction, workup, and purification, a specific experiment starting with 4.57 g of 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene yielded 4.30 g of the target compound, 2-bromo-5-methyl-4-nitrophenol. chemicalbook.com The crude product can be further purified, for instance by recrystallization, to achieve higher purity.

Reaction Conditions and Optimization

Related Synthetic Approaches for Substituted Phenols and Nitrophenols

The principles used to synthesize this compound are part of a broader family of reactions used to create substituted phenols and nitrophenols. Understanding these related methods provides context for the specific synthesis of the title compound.

A common strategy in the synthesis of nitrophenols is the direct nitration of a phenol (B47542) precursor. For example, 2-Bromo-4-methyl-6-nitrophenol (B1265902) can be synthesized by nitrating 2-Bromo-4-methylphenol. chemicalbook.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at a controlled temperature, often starting at 0°C and then stirring at room temperature. chemicalbook.com The product is then isolated through extraction and purified by methods such as silica (B1680970) gel column chromatography. chemicalbook.com The yield for such a reaction to produce 2-Bromo-4-methyl-6-nitrophenol has been reported at 74%. chemicalbook.com

The regioselectivity of nitration is highly dependent on the directing effects of the substituents already present on the aromatic ring. dergipark.org.trmsu.edu The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. savemyexams.com The methyl group is also an ortho, para-director, while the bromo group is an ortho, para-director but is deactivating. quora.com The interplay of these directing effects determines the final position of the nitro group.

The synthesis of complex substituted phenols often requires a multi-step approach to control the regiochemistry. libretexts.org For instance, the synthesis of 2-bromo-4-nitrophenol (B183087) from benzene (B151609) can be achieved by first treating benzene with chlorine and a Lewis acid catalyst to form chlorobenzene, followed by treatment with sodium hydroxide at high temperature to produce phenol. quora.com The phenol is then nitrated to give p-nitrophenol, and finally, bromination yields 2-bromo-4-nitrophenol. quora.com The order of these reactions is crucial; for example, nitrating benzene first would create nitrobenzene, a deactivated ring that is difficult to functionalize further under Friedel-Crafts conditions. msu.edu These multi-step sequences allow for the strategic installation of functional groups to achieve the desired substitution pattern that might not be accessible through a single-step reaction. researchgate.net

Synthesis via Acetylation and Ester Hydrolysis

A common strategy to synthesize substituted nitrophenols involves the acetylation of a precursor phenol, followed by nitration and then hydrolysis of the ester group. researchgate.net This method is advantageous as it protects the hydroxyl group and can influence the regioselectivity of the nitration step.

The synthesis can be conceptualized in the following steps:

Acetylation: The starting material, a substituted phenol, is treated with an acetylating agent like acetic anhydride, often in the presence of a base or acid catalyst, to form the corresponding phenyl acetate. researchgate.net

Nitration: The acetylated compound is then subjected to nitration, typically using a mixture of concentrated nitric acid and sulfuric acid. The acetyl group helps to control the reaction conditions and can direct the incoming nitro group to a specific position on the aromatic ring.

Hydrolysis: The final step is the hydrolysis of the acetyl group to regenerate the hydroxyl group, yielding the desired nitrophenol. This is often achieved using alkaline conditions, for instance, with sodium hydroxide or lithium hydroxide in a suitable solvent system. researchgate.net

One study highlights a one-pot synthesis where the acetylation of 2-bromo-4-methoxy-phenol and subsequent nitration occur in the same reaction vessel to produce 2-bromo-4-methoxy-5-nitrophenyl acetate. researchgate.net This intermediate is then hydrolyzed to 2-bromo-4-methoxy-5-nitrophenol (B15292975) with a high yield of 85%. researchgate.net The use of lithium hydroxide for hydrolysis is noted to be preferable over sodium or potassium hydroxide to avoid nucleophilic substitution of the bromine atom. researchgate.net

Advanced Synthetic Transformations of this compound

The presence of the bromine atom, the nitro group, and the hydroxyl group on the aromatic ring of this compound makes it a versatile platform for further chemical modifications.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, a reaction facilitated by the presence of the electron-withdrawing nitro group. This allows for the introduction of a wide range of functional groups. Common nucleophiles that can displace the bromine atom include amines and thiols. smolecule.com These reactions are valuable for creating diverse derivatives with potentially different chemical or biological properties. smolecule.com

Reduction of the Nitro Group to an Amino Group

The nitro group of this compound can be readily reduced to an amino group, which significantly alters the electronic properties and reactivity of the molecule. smolecule.com This transformation is typically achieved using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in an acidic medium. The resulting aminophenol derivative is a key intermediate for the synthesis of various other compounds, including certain dyes and heterocyclic structures. google.com

A general method for the reductive acetylation of aromatic nitro compounds involves their reduction with sodium borohydride (B1222165) and a catalytic amount of palladium on carbon (Pd/C), followed by in-situ acetylation of the newly formed amino group with acetic anhydride. iosrjournals.org

Esterification of the Hydroxyl Group

The phenolic hydroxyl group can undergo esterification to form various esters. smolecule.com This reaction not only serves as a method for protecting the hydroxyl group during subsequent reactions but can also be used to synthesize derivatives with specific properties. For example, reaction with methyl chloroformate under basic conditions can yield the corresponding methyl carbonate ester. smolecule.com

Mechanistic Investigations of Synthetic Routes

The mechanisms underlying the synthetic transformations of this compound are rooted in fundamental principles of organic chemistry.

The nitration of the acetylated phenol proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, acts as the electrophile. quora.com The acetyl group, being an ortho, para-director, along with the other substituents on the ring, influences the position of the incoming nitro group.

Nucleophilic aromatic substitution of the bromine atom is facilitated by the electron-withdrawing nature of the nitro group, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wisc.edu

The reduction of the nitro group to an amine typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amino group is formed. iosrjournals.org

Below is a table summarizing some of the key reactions and conditions discussed:

| Transformation | Reagents and Conditions | Product Type | Reference |

| Nucleophilic Substitution of Bromine | Amines, Thiols | Substituted phenyl derivatives | smolecule.com |

| Reduction of Nitro Group | H₂/Pd catalyst, Fe/acid | Amino-substituted phenol | |

| Esterification of Hydroxyl Group | Methyl chloroformate, base | Phenyl carbonate ester | smolecule.com |

| Acetylation of Hydroxyl Group | Acetic anhydride, acid/base catalyst | Phenyl acetate | researchgate.net |

| Nitration of Phenyl Acetate | HNO₃, H₂SO₄ | Nitrophenyl acetate | |

| Hydrolysis of Phenyl Acetate | LiOH, NaOH, or KOH in solvent | Nitrophenol | researchgate.net |

Reaction Mechanism Elucidation in Nitration Processes

The nitration of phenolic compounds, particularly substituted phenols like p-cresol (B1678582) (4-methylphenol), is a cornerstone of synthesizing nitroaromatic derivatives. The process is a classic example of an electrophilic aromatic substitution reaction. The mechanism proceeds through several well-defined steps.

Generation of the Electrophile: The active electrophile in aromatic nitration is the nitronium ion (NO₂⁺). It is typically generated by the reaction of concentrated nitric acid (HNO₃) with a stronger acid catalyst, most commonly concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the phenol acts as a nucleophile, attacking the nitronium ion. In the case of a precursor like p-cresol, the ring is strongly activated by the hydroxyl group and, to a lesser extent, by the methyl group. Both are ortho, para-directing substituents. chemistrysteps.com With the para position (C4) occupied by the methyl group, the powerful activating hydroxyl group directs the incoming nitro group primarily to the positions ortho to it (C2 and C6). rsc.org

The attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex. The positive charge is delocalized over the ring, particularly onto the carbons ortho and para to the site of attack.

Deprotonation and Restoration of Aromaticity: In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom that formed the new bond with the nitro group. This restores the stable aromatic system and yields the nitrophenol product. masterorganicchemistry.com

Investigations into the nitration of cresols in aqueous sulfuric acid have shown that the reaction proceeds with the nitronium ion at or near the encounter-controlled rate. rsc.org However, the reaction is not without complexities. Direct nitration of phenols can sometimes lead to oxidative decomposition, resulting in the formation of tarry materials, necessitating the use of milder conditions, such as dilute nitric acid. libretexts.org Furthermore, a phenomenon known as ipso-substitution can occur, where the electrophile attacks a carbon atom already carrying a substituent. In the nitration of p-cresol, this can involve attack at the methyl-substituted C4 position, leading to the formation of a 4-methyl-4-nitrocyclohexadienone intermediate that can rearrange to 4-methyl-2-nitrophenol. rsc.org

Spectroscopic Characterization and Structural Elucidation

Crystallographic Analysis of 2-Bromo-4-methyl-5-nitrophenol and Derivatives

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For instance, the study of a related Schiff-base derivative, (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, reveals detailed bond lengths and angles that are foundational to understanding the molecule's geometry. In another related compound, N-(2-methyl-5-nitro-phenyl)benzamide, single-crystal X-ray diffraction analysis showed a monoclinic system with the space group P21/C. Such studies are essential for confirming the molecular structure and providing the geometric parameters necessary for computational modeling. The analysis of various benzaldazine derivatives has also demonstrated the power of this technique in elucidating different supramolecular structures governed by weak interactions.

Interactive Table: Crystallographic Data for N-(2-methyl-5-nitro-phenyl)benzamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/C |

| a (Å) | 4.9490 |

| b (Å) | 10.1916 |

| c (Å) | 24.969 |

| α (°) | 90 |

| β (°) | 91 |

| γ (°) | 90 |

| Volume (ų) | 1259.1 |

Data from a study on a related compound, N-(2-methyl-5-nitro-phenyl)benzamide.

Intermolecular hydrogen bonds are a defining feature in the crystal structures of phenolic compounds. In p-nitrophenol, intermolecular hydrogen bonding leads to a higher boiling point compared to its ortho-isomer, which features intramolecular hydrogen bonding. In the crystal structure of a Schiff-base derivative of 2-bromophenol, a strong intramolecular O-H···N hydrogen bond is observed, which creates a nearly planar six-membered ring. This intramolecular bond significantly influences the molecule's conformation.

Crystal Packing and Supramolecular Interactions

Computational Chemistry and Theoretical Spectroscopy

Computational methods are powerful tools for complementing experimental data and providing deeper insights into the molecular properties of compounds like this compound.

Density Functional Theory (DFT) is widely used to optimize molecular geometries and calculate electronic properties. For many related Schiff-base compounds and nitrophenol derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), have been performed. These calculations provide optimized bond lengths and angles that are generally in good agreement with experimental data from X-ray diffraction.

DFT is also employed to calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For example, in a study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, the HOMO-LUMO energy gap was determined to be a key indicator of intramolecular charge transfer. Furthermore, DFT allows for the calculation of molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

Interactive Table: Computed Electronic Properties for a Schiff-Base Derivative of 2-Bromophenol

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment (µ) | 2.6339 D | B3LYP/6-311G(d,p) |

| Linear Polarizability (α) | 34.2373 ų | B3LYP/6-311G(d,p) |

| First Hyperpolarizability (β) | 29.1857x10⁻³⁰ cm⁵/esu | B3LYP/6-311G(d,p) |

Data from a study on (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the electronic transition energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, which can then be compared with experimental results. This method has been successfully applied to various Schiff-base derivatives to examine their energetic behavior in different solvents using the polarizable continuum model (PCM). For a new Schiff-base, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, the UV-Vis spectra were computed in both the gas phase and ethanol (B145695) phase to understand the solvent effects on electronic transitions. The calculated HOMO and LUMO energies from these studies also help confirm the occurrence of charge transfer within the molecule upon electronic excitation.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the electronic distribution within a molecule and for predicting its reactive behavior. nih.gov It visualizes the electrostatic potential on a constant electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP map is color-coded, where red signifies regions of high negative potential (prone to electrophilic attack), and blue indicates areas of high positive potential (prone to nucleophilic attack). Green and yellow represent regions with near-zero or intermediate potential, respectively.

For this compound, DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to generate the MEP map. chemmethod.com The resulting map would reveal distinct potential zones influenced by the various functional groups on the phenol (B47542) ring.

The most negative potential (red region) is anticipated to be localized around the oxygen atoms of the nitro group (NO₂) and the oxygen of the hydroxyl group (-OH). This high electron density makes these sites susceptible to electrophilic attack. The nitro group, being a strong electron-withdrawing group, significantly attracts electron density. The phenolic oxygen also represents a region of high negative potential, which is a characteristic site for hydrogen bonding interactions. nih.gov

Conversely, the most positive potential (blue region) is expected to be found around the hydrogen atom of the hydroxyl group. This region is electron-deficient and thus represents the primary site for nucleophilic attack. nih.gov The hydrogen atoms of the methyl group (-CH₃) and the aromatic ring would exhibit moderately positive potentials.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Oxygen atoms of Nitro group | Highly Negative | Red | Electrophilic Attack |

| Oxygen atom of Hydroxyl group | Negative | Red/Orange | Electrophilic Attack, H-bonding |

| Hydrogen of Hydroxyl group | Highly Positive | Blue | Nucleophilic Attack |

| Aromatic Ring | Intermediate/Slightly Negative | Green/Yellow | Modulated by substituents |

| Methyl group Hydrogens | Slightly Positive | Light Green/Blue | Weak Nucleophilic Interaction |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and electronic transitions of a molecule. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. epjap.org

For this compound, the HOMO is expected to be primarily localized on the phenol ring and the oxygen atom of the hydroxyl group, which are electron-rich areas. The LUMO, on the other hand, is anticipated to be distributed over the nitro group and the aromatic ring, which are the primary electron-accepting sites.

Computational analysis using DFT would provide specific energy values for these orbitals. Based on studies of similar substituted nitrophenols, the HOMO-LUMO energy gap can be estimated. mdpi.comresearchgate.net This gap influences the molecule's electronic properties and its potential applications in areas like materials science. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior.

Table 2: Predicted Frontier Molecular Orbital Properties and Global Reactivity Descriptors for this compound

| Parameter | Formula | Predicted Value (Illustrative) | Significance |

| HOMO Energy (EHOMO) | - | -9.5 eV | Electron-donating capacity |

| LUMO Energy (ELUMO) | - | -2.5 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.0 eV | Chemical reactivity, stability |

| Ionization Potential (I) | -EHOMO | 9.5 eV | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 2.5 eV | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 6.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 3.5 eV | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | 0.14 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | 5.14 eV | Electrophilic power of the molecule |

Thermodynamic Property Calculations

The thermodynamic properties of this compound, such as standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and entropy (S°), can be calculated using DFT methods combined with statistical thermodynamics. scirp.orgmdpi.com These calculations are typically performed for the gaseous state at a standard temperature and pressure (298.15 K and 1 atm). scirp.org

These thermodynamic parameters are crucial for understanding the stability of the molecule and the energetics of reactions in which it may participate. The enthalpy of formation indicates the energy released or absorbed during the formation of the compound from its constituent elements in their standard states. A more negative value suggests greater stability. The Gibbs free energy of formation accounts for both enthalpy and entropy and is a direct measure of the spontaneity of the formation reaction. Entropy is a measure of the molecular disorder or randomness.

Vibrational frequency analysis is a prerequisite for these calculations, as it provides the zero-point vibrational energy (ZPVE) and the data needed for calculating the vibrational contributions to the thermodynamic functions. scirp.org The calculated values are based on the ideal gas approximation. fu-berlin.de

Table 3: Predicted Thermodynamic Properties for this compound at 298.15 K

| Property | Predicted Value (Illustrative) | Unit |

| Enthalpy of Formation (ΔfH°) | -145.50 | kJ/mol |

| Gibbs Free Energy of Formation (ΔfG°) | -20.10 | kJ/mol |

| Entropy (S°) | 430.25 | J/mol·K |

| Heat Capacity (Cp) | 185.60 | J/mol·K |

| Zero-Point Vibrational Energy (ZPVE) | 295.85 | kJ/mol |

Applications in Advanced Materials and Chemical Synthesis

2-Bromo-4-methyl-5-nitrophenol as a Synthetic Intermediate

The specific arrangement of functional groups on the phenolic ring allows this compound to serve as a foundational building block for more complex molecules. The hydroxyl and nitro groups can direct or activate the ring for further substitutions, the bromine atom provides a site for cross-coupling reactions, and the nitro group can be readily converted to an amine, opening up additional synthetic pathways.

Role in Pharmaceutical Synthesis

This compound has been identified as a key starting material in the synthesis of complex active pharmaceutical ingredients. Its utility is demonstrated in the preparation of compounds with potential therapeutic effects, such as those targeting inflammatory pathways.

A notable application is its use in the synthesis of potent antagonists for both leukotriene D4 (LTD₄) and platelet-activating factor (PAF), which are mediators involved in allergic and inflammatory responses. For instance, this compound serves as the precursor to obtain 3-{3-[4-Acetyl-3-hydroxy-2-(3,3,3-trifluoropropyl)-phenoxy]-propoxyioxy}-4-bromo-6-methyl-nitrobenzene. google.com This complex ether is built upon the phenolic structure of the initial compound, highlighting its role as a critical intermediate in constructing sophisticated molecules for pharmaceutical research. google.com The general utility of this and similar nitrophenols as building blocks is a recurring theme in medicinal chemistry. smolecule.comevitachem.com

| Precursor Compound | Synthesized Pharmaceutical Intermediate | Therapeutic Target |

| This compound | 3-{3-[4-Acetyl-3-hydroxy-2-(3,3,3-trifluoropropyl)-phenoxy]-propoxyioxy}-4-bromo-6-methyl-nitrobenzene google.com | Leukotriene D4 (LTD₄) & Platelet-Activating Factor (PAF) Antagonist |

Applications in Agrochemical Development

The structural motifs present in this compound are common in many biologically active compounds used in agriculture. Halogenated nitrophenols are a known class of compounds investigated for their potential as pesticides, herbicides, and fungicides. The combination of a bromine atom and a nitro group on a phenol (B47542) ring can impart significant bioactivity.

While specific, large-scale applications of this compound in commercial agrochemicals are not widely documented in public literature, its analogs serve as strong indicators of its potential. For example, related compounds like 2-bromo-4-fluoro-6-nitrophenol (B1271563) have been explicitly prepared and evaluated for their fungicidal and herbicidal activities. The investigation into such compounds underscores the importance of the nitrophenol scaffold in the development of new agrochemicals. smolecule.com

Use in Dye and Pigment Production

Nitrophenols and their derivatives are historically significant in the dye and pigment industry. The nitro group acts as a chromophore (a color-bearing group), and its presence, along with other substituents, influences the color and fastness properties of the resulting dye. These intermediates can be diazotized (if the nitro group is reduced to an amine) and coupled with other aromatic compounds to produce a vast range of azo dyes.

Although direct examples of this compound being used for a specific, named dye are not prominent, its chemical nature makes it a suitable candidate for such applications. The compound can be used to synthesize azo dyes and other colorants for various materials, including textiles and coatings. The general synthetic utility of nitrophenols in this field is well-established.

Derivatization for Functional Material Development

The functional groups of this compound allow for its chemical modification, or derivatization, to produce new molecules with tailored properties. These derivatives, particularly Schiff bases and their metal complexes, are of significant interest in the field of functional materials due to their unique electronic, optical, and coordination properties.

Synthesis of Schiff Bases and their Metal Complexes

Schiff bases, characterized by an azomethine or imine group (-C=N-), are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. To be used in this way, this compound would first undergo a reduction of its nitro group to form the corresponding primary amine, 2-amino-5-bromo-4-methylphenol. This amine derivative can then react with various aldehydes or ketones to yield Schiff bases.

These Schiff base ligands are highly versatile. The imine nitrogen and the phenolic oxygen create an excellent coordination site for metal ions, forming stable complexes. Research on structurally similar Schiff bases derived from bromo- and nitro-substituted phenols and anilines shows that these compounds and their metal complexes have a wide range of applications, including as catalysts and biologically active agents. tandfonline.commdpi.comnanobioletters.com The coordination with metal ions like Cu(II), Ni(II), Co(II), and Zn(II) often enhances their properties. tandfonline.comnanobioletters.com

| Starting Material | Intermediate | Reaction | Product Class |

| This compound | 2-Amino-5-bromo-4-methylphenol | Condensation with Aldehyde/Ketone | Schiff Base Ligand |

| Schiff Base Ligand | - | Complexation with Metal Salts | Metal-Schiff Base Complex |

Formation of Chelates and Coordination Compounds

Chelates are stable, ring-containing complexes formed when a ligand bonds to a central metal ion at two or more points. This compound and its derivatives are effective chelating agents. The phenolic oxygen atom can deprotonate and form a strong bond with a metal ion, while another donor atom, such as the oxygen from the nitro group or, more commonly, the nitrogen atom in a Schiff base derivative, can form a second bond. researchgate.netmdpi.com

This ability to act as a bidentate ligand (a ligand that binds at two points) allows it to form stable five- or six-membered chelate rings with a variety of transition metal ions. researchgate.net Studies on related benzimidazolyl-phenols, where a heterocyclic imine nitrogen is the second donor site, demonstrate the formation of stable, tetrahedral, or square pyramidal metal complexes with ions like Zn(II), Ni(II), and Cu(II). researchgate.netmdpi.com The resulting metal chelates often exhibit enhanced biological activity compared to the free ligands and have potential uses in catalysis and material science. orientjchem.orgbohrium.com

Exploration in Heterocyclic Compound Synthesis

While direct literature detailing the use of this compound as a starting material is specific, its structure makes it an ideal precursor for the synthesis of substituted benzoxazoles, a class of heterocyclic compounds with significant biological and material applications. The synthetic strategy hinges on the chemical transformation of the nitrophenol into a reactive intermediate.

The key initial step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This conversion transforms this compound into 2-amino-5-bromo-4-methylphenol . This resulting aminophenol is a classic precursor for benzoxazole (B165842) ring formation.

Once the 2-aminophenol (B121084) intermediate is formed, several established methods can be employed for the cyclization step to form the benzoxazole core. These methods include:

Condensation with Aldehydes: The reaction of 2-aminophenols with various aldehydes is a common and effective route to 2-substituted benzoxazoles. This reaction can be catalyzed by a range of catalysts, including Brønsted acids, under solvent-free conditions. For instance, studies on substituted 2-aminophenols (with groups such as chloro, bromo, and methyl) show that they readily undergo cyclization with aldehydes. acs.orgacs.org

Reaction with β-Diketones: A combination of a Brønsted acid and a copper salt, such as Copper(I) iodide (CuI), can effectively catalyze the cyclization of 2-aminophenols with β-diketones to yield various 2-substituted benzoxazoles. acs.org Research has shown that 2-aminophenols with substituents including methyl, chloro, bromo, and nitro groups are well-tolerated in this reaction. acs.org

The versatility of these methods allows for the introduction of a wide variety of substituents onto the final benzoxazole molecule, starting from the foundational this compound structure.

Catalytic Applications and Reaction Mechanism Studies

Investigation of Reaction Mechanisms Involving this compound

The reactivity of this compound is dominated by the interplay of its functional groups, making it a subject for mechanistic investigation, particularly in nucleophilic aromatic substitution (SNAr).

The structure is primed for SNAr reactions at the carbon atom bearing the bromine. The bromine atom serves as a good leaving group, and its departure is facilitated by the presence of the strongly electron-withdrawing nitro group located para to it. This arrangement is critical for stabilizing the reaction intermediate.

The generally accepted mechanism for SNAr involves two main steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom attached to the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate. This intermediate is often referred to as a Meisenheimer complex . The negative charge of this complex is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization is what stabilizes the intermediate, lowering the activation energy for its formation.

Loss of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion (Br⁻), resulting in the final substituted product.

The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, is crucial for the feasibility of the SNAr mechanism.

Development of New Synthetic Pathways

The synthesis of this compound itself is an area of research, aiming for efficient and high-yield pathways. One documented method involves a nucleophilic aromatic substitution reaction starting from a different halogenated precursor.

A specific pathway has been reported for the synthesis of this compound, which is detailed in the following table.

Table 1: Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1 | 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene | 1 M Sodium hydroxide (B78521) (aq), Dimethyl sulfoxide (B87167) (DMSO), 100°C, 2 hours | This compound | Not explicitly stated | Current time information in Bangalore, IN. |

This process utilizes a hydroxide ion to displace a fluoride (B91410) ion from the aromatic ring, a reaction that proceeds readily due to the activation provided by the adjacent nitro group.

Alternative conceptual strategies for synthesizing substituted bromonitrophenols often involve two primary approaches:

Bromination of a Nitrophenol: Introducing a bromine atom onto a pre-existing nitrophenol molecule via electrophilic aromatic substitution.

Nitration of a Bromophenol: Introducing a nitro group onto a pre-existing bromophenol, also via electrophilic aromatic substitution.

The choice of route and the specific conditions (catalysts, temperature, solvents) are critical for controlling the regioselectivity and achieving a good yield of the desired isomer, like this compound.

Biological and Environmental Research Aspects

Biological Activity and Interaction Studies

The unique structure of 2-Bromo-4-methyl-5-nitrophenol, characterized by a phenolic ring with bromine, methyl, and nitro group substituents, imparts it with significant biological activity. nih.gov This section explores its various biological interactions and properties that have been subject to scientific inquiry.

Substituted nitrophenols are recognized for their potential as antimicrobial and antifungal agents. lookchem.comsmolecule.com The biological activity of these compounds is often attributed to the nitro group, which can be reduced to form reactive intermediates that interfere with cellular components, leading to cytotoxic effects against microorganisms. For instance, research on related compounds like 4-Bromo-3-methyl-2-nitrophenol has indicated its potential as an antimicrobial agent effective against certain bacteria and fungi. smolecule.com Similarly, studies on 5-Bromo-2-methyl-3-nitrophenol have shown significant antimicrobial activity.

The antimicrobial and antifungal activities of various benzimidazolyl-phenol derivatives, which share structural motifs with the compound of interest, have been investigated. For example, 2-(5-nitro-1H-benzimidazol-2-yl)-4-bromophenol and its metal complexes have demonstrated strong antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. semanticscholar.org The presence of a nitro group on a phenyl ring is a common feature in compounds with demonstrated antibacterial potential. nih.gov The antifungal activity of related structures has also been noted, with some thiazol-2-yl hydrazones of aromatic aldehydes showing promise against Cryptococcus neoformans and Candida albicans. bioorganica.com.ua

Interactive Data Table: Antimicrobial Activity of a Related Compound (5-Bromo-2-methyl-3-nitrophenol)

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This table is based on data for a structurally related compound and is for illustrative purposes.

The cytotoxic effects of nitrophenol derivatives have been a subject of interest in cancer research. Investigations into how these compounds interact with cellular components have provided insights into their potential cytotoxic effects. smolecule.com For example, a related compound, 2-Bromo-4-methoxy-6-nitrophenol, has been assessed for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), where it showed dose-dependent cytotoxicity.

Furthermore, a benzofuran (B130515) derivative synthesized from 2-bromo-4-methoxy-phenol demonstrated significant anticancer activity against the HCT 116 cell line, with an IC50 of 8.5 μg/mL. researchgate.net The introduction of various substituents to the core structure of these compounds can significantly influence their cytotoxic potency. For instance, a series of N-alkylbromo-benzothiazoles were synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines such as lung (A-549), prostate (PC-3), leukemia (THP-1), and colon (Caco-2), with many showing significant activity. researchgate.net

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For nitrophenol derivatives, the specific substitution pattern on the phenol (B47542) ring significantly influences the compound's toxicity and efficacy. ontosight.ai The presence and position of groups like nitro, bromo, and methyl can alter the electronic properties, lipophilicity, and steric factors of the molecule, thereby affecting its interaction with biological targets. acs.orgtandfonline.commdpi.com

For instance, in a study of nitrophenyl derivatives as aldose reductase inhibitors, the nitro group was predicted to bind to specific amino acid residues in the enzyme's active site. nih.gov The lipophilicity of nitrophenols is a key factor in their biological activity. acs.org In a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern of the anilino partial structure and the size of substituents were found to strongly depend on the antiplasmodial activity and cytotoxicity. mdpi.com The addition of electron-donating or electron-withdrawing groups can increase the antibacterial activity of certain compounds. mdpi.com

Substituted nitrophenols have been investigated for their potential as enzyme inhibitors. smolecule.comsmolecule.comsmolecule.com The phenolic group can form hydrogen bonds with enzymes, potentially leading to the inhibition of their activity. The bromine atom can participate in halogen bonding, which can influence the compound's binding affinity to biological targets like enzymes.

Research has shown that nitrophenyl derivatives can act as a new class of aldose reductase 2 (ALR2) inhibitors. nih.gov Molecular docking studies have revealed that compounds like 2-Bromo-4-methoxy-6-nitrophenol interact favorably with key enzymes in metabolic pathways. In another study, a series of 1,2,4-triazole (B32235) bearing azinane analogues were synthesized and found to be potent inhibitors of enzymes such as acetylcholinesterase (AChE), α-glucosidase, and urease. nih.gov

Nitrophenols are a class of manufactured chemicals that can have harmful effects. llojibwe.org Exposure to substituted nitrophenol pesticides can occur through skin contact, inhalation, or ingestion and may result in adverse health effects ranging from skin irritation to systemic toxicity. ontosight.ai Animal studies on nitrophenols suggest that the most sensitive endpoints of toxicity include body weight, and hematological and ocular effects. nih.govcdc.gov

Inhalation of nitrophenols may lead to mucous membrane irritation and systemic poisoning. scbt.comscbt.com Long-term exposure to high dust concentrations of these compounds can cause changes in lung function. scbt.com Furthermore, prolonged exposure to some nitrophenol derivatives has been associated with an increased risk of neurological damage and reproductive issues. ontosight.ai Phenols, and particularly their nitrated analogues, are recognized as ubiquitous pollutants and are known carcinogens that have been linked to forest decline. nih.gov

Data Table: Lethal Dose (LD50) Values for Related Nitrophenols in Animal Studies

| Compound | Animal | Route of Administration | LD50 Value |

|---|---|---|---|

| 2-Nitrophenol (B165410) | Rat | Oral (gavage in corn oil) | 2,830 mg/kg |

| 4-Nitrophenol (B140041) | Rat | Oral (gavage in corn oil) | 620 mg/kg |

| 2-Nitrophenol | Mouse | Oral (gavage in corn oil) | 1,300 mg/kg |

This table is based on data for related nitrophenol compounds. govinfo.gov

Nitrophenols have the potential to cause irritation upon contact. scbt.com Skin irritation has been observed in animals when large amounts of 4-nitrophenol were applied to their skin, and eye irritation occurred when it was applied to the eye. llojibwe.org Direct ocular instillation of 4-nitrophenol in rabbits can result in severe irritation, inflammation, and corneal opacity. nih.gov Inhalation of nitrophenols can irritate the lining of the nasal passages and mouth. scbt.comscbt.com

Systemic poisoning is also a concern with nitrophenol exposure. scbt.com Inhalation can lead to systemic effects, and accidental ingestion may be harmful. scbt.comscbt.com Poisoning of the central nervous system can occur, reducing the blood's capacity to carry oxygen, a condition known as methemoglobinemia. scbt.comscbt.com Symptoms of moderate exposure can include a bluish discoloration of the lips, earlobes, and fingernails, along with weakness, dizziness, and headache. scbt.com

Toxicity of Nitrophenols and Related Compounds

Role of Nitro Group in Cytotoxic Effects

The presence of a nitro group (-NO2) is a key determinant of the cytotoxic effects of nitrophenolic compounds. This functional group, due to its strong electron-withdrawing nature, significantly influences the chemical and toxicological properties of the aromatic ring to which it is attached. researchgate.netscielo.br The cytotoxicity of nitroaromatic compounds is often linked to their ability to undergo metabolic reduction, a process that can lead to the formation of reactive intermediates. researchgate.net

The bioreductive potential of the nitro group is central to the biological activity of many nitroaromatic compounds. scielo.br This process can be initiated by various enzymes, leading to the generation of reactive oxygen and nitrogen species that can damage cellular macromolecules. researchgate.net While this cytotoxic property has been harnessed for therapeutic purposes in certain drugs, the non-selective activation of the nitro group by enzymes in human cells can result in significant side effects. researchgate.net

Formation of Harmful Byproducts from Metabolic Reduction

The initial reduction of a nitroaromatic compound (ArNO2) forms a nitro anion-radical (ArNO2•−). mdpi.com Under aerobic conditions, this radical can transfer an electron to molecular oxygen, generating a superoxide (B77818) radical and regenerating the parent nitro compound in a futile cycle that leads to oxidative stress. Under anaerobic or hypoxic conditions, the nitro anion-radical can undergo further reduction. mdpi.com

Dismutation of nitro anion-radicals can yield nitroso compounds (ArNO). mdpi.com These nitroso derivatives are highly reactive electrophiles. Further reduction of the nitroso intermediate can lead to the formation of a hydroxylamine (B1172632) (ArNHOH). nih.gov Phenylhydroxylamines are relatively unstable and can decompose to form various products, including the original nitro compound and the corresponding nitrosobenzene. mdpi.com Both nitroso and hydroxylamine intermediates are considered to be ultimate carcinogens or mutagens, capable of forming adducts with DNA and proteins, which can lead to cellular damage and long-term health effects. nih.gov

For example, the metabolism of 3-nitrophenol (B1666305) is known to begin with its reduction to 3-hydroxylaminophenol. nih.gov These reactive intermediates are central to the toxic and carcinogenic properties associated with many nitroaromatic compounds. nih.gov

Environmental Fate and Degradation

Sources and Environmental Presence of Nitrophenols

Nitrophenols are not known to have natural sources and their presence in the environment is primarily due to human activities. cdc.govgovinfo.gov They are found in various environmental compartments, including air, water, and soil. cdc.govinchem.org

Industrial processes are a major source of nitrophenols in the environment. tidjma.tntidjma.tn These compounds are used as intermediates in the synthesis of a wide range of products, including:

Dyes and pigments cdc.govgovinfo.gov

Pharmaceuticals cdc.govgovinfo.gov

Pesticides and fungicides cdc.govgovinfo.gov

Rubber chemicals cdc.govgovinfo.gov

Leather tanning agents govinfo.gov

Explosives pjoes.com

Wastewater from these industries can contain significant amounts of nitrophenols, leading to contamination of water bodies. tidjma.tntidjma.tn Agricultural runoff is another important source, as some pesticides degrade to form nitrophenols. tidjma.tntidjma.tn For example, the pesticide parathion (B1678463) breaks down to form 4-nitrophenol. govinfo.gov

Vehicle exhaust is another primary anthropogenic source of nitrophenols in the air. cdc.govcdc.gov They are formed during the combustion of fuel. cdc.gov Incomplete combustion in incinerators can also release nitrophenols into the atmosphere. cdc.gov

In addition to direct emissions, nitrophenols can be formed in the atmosphere through secondary photochemical reactions. cdc.govresearchgate.net These reactions involve the nitration of aromatic hydrocarbons like benzene (B151609) and toluene (B28343) in the presence of nitrogen oxides (NOx). cdc.govresearchgate.net The gas-phase nitration of phenol by OH and NO2 radicals during the day is a known pathway for the formation of 2-nitrophenol. researchgate.net At night, reactions involving the nitrate (B79036) radical (NO3) can also contribute to nitrophenol formation. researchgate.net

Degradation Pathways in Environmental Compartments

The fate of nitrophenols in the environment is governed by various degradation processes, including photolysis and biodegradation. cdc.gov

In the atmosphere , the primary degradation pathway for airborne nitrophenols is photolysis and reaction with atmospheric oxidants. cdc.govinchem.org The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days. cdc.govcdc.gov They can be removed from the air through wet and dry deposition. inchem.org

In water , both photolysis and biodegradation are important degradation processes. cdc.gov The half-life for the photochemical decomposition of 4-nitrophenol in water exposed to sunlight ranges from 2.8 to 13.7 days. inchem.org Biodegradation of nitrophenols in water is possible under aerobic conditions, although it may require adaptation of microbial communities. inchem.org

In soil , biodegradation is considered the most significant fate process for nitrophenols. cdc.gov The rate of biodegradation depends on factors such as oxygen availability and soil depth. cdc.gov For example, the half-life of 4-nitrophenol in topsoil under aerobic conditions can be as short as one to three days, while in subsoils, it can be much longer. cdc.gov Under anaerobic conditions, the degradation is generally slower. cdc.gov The products of aerobic biodegradation of 2-nitrophenol include catechol and nitrite (B80452). cdc.gov

2 of this compound

The environmental fate of the synthetic organic compound this compound is not extensively documented in scientific literature. However, by examining research on structurally similar compounds, such as other brominated nitrophenols, we can infer its likely behavior in the environment. These studies highlight the significant roles of photolysis and biodegradation in the transformation and breakdown of such molecules in various environmental compartments.

1 Photolysis in Water and Air

The degradation of nitrophenolic compounds in the atmosphere and aquatic environments is significantly influenced by photolysis, the process of chemical breakdown by photons. For nitrophenols in general, photolysis is a key fate process in the air, with atmospheric half-lives estimated to be between 3 and 18 days. cdc.govnih.gov In near-surface water where sunlight can penetrate, photolysis is also a critical degradation pathway, with half-lives for nitrophenols ranging from one to eight days in freshwater. cdc.gov The rate of photolysis can be influenced by the presence of other substances in the water that act as photosensitizers.

2 Biodegradation in Water and Soil

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of nitrophenolic compounds from soil and water. jebas.orgresearchgate.net The persistence and toxicity of these compounds are largely due to the presence of the nitro group, which makes them recalcitrant. jebas.orgresearchgate.net However, a variety of microorganisms have demonstrated the ability to degrade nitrophenols and their halogenated derivatives. researchgate.net

While there is no specific data on the biodegradation of this compound, studies on similar compounds, such as 2,6-dibromo-4-nitrophenol (B181593) and 2-bromo-4-nitrophenol (B183087), provide valuable insights. For instance, a strain of Cupriavidus sp. (CNP-8) has been shown to utilize 2,6-dibromo-4-nitrophenol as its sole source of carbon, nitrogen, and energy. doi.orgnih.gov This suggests that microbial degradation of brominated nitrophenols is feasible. The degradation process often involves initial enzymatic attacks that modify or remove the nitro and bromo substituents.

In soil, biodegradation is considered the most important fate process for nitrophenols. cdc.gov The rate of degradation can be influenced by various environmental factors, including the type of soil, microbial population present, and the availability of other nutrients.

Anthropogenic Sources and Industrial Activities

3 Aerobic and Anaerobic Degradation Conditions

The presence or absence of oxygen significantly affects the microbial degradation pathways of nitrophenolic compounds.

Under aerobic conditions , the degradation of nitrophenols is often initiated by monooxygenase or dioxygenase enzymes. These enzymes incorporate one or two atoms of oxygen into the aromatic ring, leading to the formation of catechols or hydroquinones. researchgate.netresearchgate.net These intermediates are then further broken down through ring cleavage. For halogenated nitrophenols, the aerobic degradation pathway can involve the initial removal of the nitro group, followed by the removal of the halogen. For example, the aerobic degradation of 2-chloro-4-nitrophenol (B164951) by Rhodococcus imtechensis strain RKJ300 involves the release of the nitrite ion followed by the elimination of the chloride ion. acs.org A similar mechanism could be anticipated for this compound.

Under anaerobic conditions , the degradation process typically begins with the reduction of the nitro group to an amino group, forming aminophenols. nih.gov Reductive dehalogenation, the removal of a halogen atom with the concurrent addition of electrons, is also a key process in the anaerobic breakdown of halogenated aromatic compounds. enviro.wiki For instance, the anaerobic degradation of brominated compounds like 1,2-dibromoethane (B42909) has been documented. enviro.wiki In the case of this compound, an initial reduction of the nitro group to an amino group, followed by or concurrent with reductive debromination, would be a plausible anaerobic degradation pathway. Studies on various brominated phenols have shown that they can be dehalogenated under anaerobic conditions by sediment microorganisms. nih.gov

The following table summarizes the typical degradation processes for related nitrophenolic compounds under different conditions.

| Degradation Process | Condition | Key Reactions | Typical Intermediates |

| Photolysis | Water/Air | Photochemical breakdown | Oxidized and rearranged products |

| Biodegradation | Aerobic | Enzymatic oxidation (Mono-/Dioxygenases) | Catechols, Hydroquinones |

| Biodegradation | Anaerobic | Nitro-group reduction, Reductive dehalogenation | Aminophenols, Dehalogenated phenols |

3 Bioremediation Potential of Related Nitrophenols

The microbial degradation of nitrophenols and their halogenated derivatives is a cornerstone of bioremediation strategies for contaminated sites. researchgate.net Bioremediation utilizes the metabolic capabilities of microorganisms to convert toxic pollutants into less harmful substances. nih.gov For nitrophenolic compounds, which are recognized as priority pollutants due to their toxicity, bioremediation is considered a promising and environmentally friendly approach. jebas.orgresearchgate.net

Research has identified numerous bacterial strains capable of degrading various nitrophenols. For example, Cupriavidus sp. strain CNP-8 can completely degrade 2,6-dibromo-4-nitrophenol. doi.orgnih.gov The degradation pathway involves a novel FADH2-dependent monooxygenase that catalyzes the sequential removal of the nitro group and a bromine atom, followed by ring cleavage. nih.gov Another study identified a Cupriavidus sp. strain, NyZ375, which initiates the degradation of 2-bromo-4-nitrophenol via a two-component monooxygenase. acs.org

The effectiveness of bioremediation can be enhanced through bioaugmentation, which involves introducing specific microbial strains with desired degradation capabilities into the contaminated environment. Microbial consortia, containing multiple strains with complementary metabolic activities, have often proven to be more robust and efficient in degrading complex mixtures of pollutants than single strains. mdpi.com

The following table highlights some microorganisms and their capabilities in degrading related nitrophenolic compounds, underscoring the potential for bioremediation.

| Microorganism | Degraded Compound(s) | Key Findings |

| Cupriavidus sp. strain CNP-8 | 2,6-dibromo-4-nitrophenol | Utilizes the compound as a sole carbon, nitrogen, and energy source. doi.orgnih.gov |

| Cupriavidus sp. strain NyZ375 | 2-bromo-4-nitrophenol | Initiates degradation with a two-component monooxygenase. acs.org |

| Rhodococcus imtechensis strain RKJ300 | 4-nitrophenol, 2-chloro-4-nitrophenol | Capable of degrading a mixture of nitrophenols simultaneously. acs.org |

| Stenotrophomonas sp. | p-Nitrophenol, 4-chlorophenol | Shows substrate specificity for p-substituted phenols. oup.com |

While direct studies on the bioremediation of this compound are lacking, the existing research on analogous compounds strongly suggests that microbial degradation would be a viable remediation strategy. Future research should focus on isolating and characterizing microorganisms capable of effectively degrading this specific compound.

Future Research Directions and Unexplored Avenues

Targeted Synthesis of Novel Derivatives with Enhanced Properties

The core structure of 2-Bromo-4-methyl-5-nitrophenol is a versatile scaffold for the synthesis of new molecules with tailored functionalities. Future research should focus on creating derivatives with specifically enhanced chemical or biological properties. Methodologies such as Suzuki coupling, Buchwald-Hartwig amination, and etherification could be employed to modify the phenolic hydroxyl group or substitute the bromine atom. mdpi.comacs.org

For instance, the reduction of the nitro group to an amine would yield 2-Bromo-5-amino-4-methylphenol, a key intermediate for creating a new family of compounds, such as amides or sulfonamides, with potentially significant biological activity. researchgate.netsci-hub.se Similarly, O-alkylation of the phenolic hydroxyl could be used to generate a series of ether derivatives. mdpi.com A systematic approach to derivatization, guided by structure-activity relationship (SAR) studies, could lead to the discovery of compounds with improved efficacy for applications in materials science or as biological agents.

| Derivative Class | Synthetic Strategy | Potential Enhanced Property | Example Precedent Reaction |

|---|---|---|---|

| Amino Derivatives | Reduction of the nitro group (e.g., using Fe/NH4Cl) | Precursor for pharmaceuticals, dyes | Reduction of nitroarenes to form anilines acs.org |

| Ether Derivatives | Williamson ether synthesis at the phenolic -OH | Modified solubility, altered biological interactions | Alkylation of bromophenol derivatives mdpi.com |

| Biaryl Compounds | Suzuki coupling at the C-Br bond | Applications in organic electronics, polymer science | Coupling of bromo-pyridines with phenylboronic acids acs.org |

| Amide/Sulfonamide Series | Acylation/sulfonylation of the corresponding amino derivative | Potential for enhanced antimicrobial or enzymatic activity | Synthesis of N-(2-methyl-5-nitro-phenyl)benzamide sci-hub.se |

In-depth Mechanistic Studies of Biological Interactions

While the biological activity of this compound is not extensively documented, the activities of related bromophenols and nitrophenols suggest it may possess interesting properties. For example, various bromophenols isolated from marine sources exhibit enzyme inhibition and antimicrobial activities. tandfonline.com The nitroaromatic class of compounds is known for a range of biological effects, often stemming from the bioreduction of the nitro group into reactive nitroso and hydroxylamino intermediates that can interact with cellular macromolecules. nih.gov

Future research should aim to elucidate the specific molecular mechanisms by which this compound interacts with biological systems. This could involve screening against various enzyme classes, such as acetylcholinesterase or carbonic anhydrase, which have been shown to be inhibited by other substituted bromophenols. mdpi.com Investigating its potential as an antimicrobial or antifungal agent is also a logical avenue. Mechanistic studies would involve identifying the molecular targets and understanding how the compound's specific structure influences its binding and activity.

Advanced Computational Modeling for Predictive Applications

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work and reducing development time. Advanced computational modeling represents a significant and largely unexplored avenue for research on this compound.

Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the molecule's structural geometry, electronic properties (such as the electrostatic potential map), and spectral characteristics (IR, NMR), which can be compared with experimental data for validation. sci-hub.seacs.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to predict the potential toxicity or biological activity of the parent compound and its novel derivatives. nih.gov Such predictive models can help prioritize the synthesis of derivatives that are most likely to possess desired properties, making research more efficient. ljmu.ac.uk

| Modeling Technique | Research Application | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and geometry | Molecular orbital energies, electrostatic potential, bond lengths/angles sci-hub.se |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or toxicity | Identification of key structural features for desired activity; prioritization of synthetic targets nih.gov |

| Molecular Docking | Simulation of binding to biological targets (e.g., enzymes) | Prediction of binding affinity and interaction modes; hypothesis generation for mechanistic studies researchgate.net |

| Molecular Dynamics (MD) Simulation | Study of conformational dynamics and solvent effects | Understanding of structural flexibility and stability in a biological environment |

Exploration of Sustainable Synthetic Routes

Traditional synthetic routes for nitrophenols and their halogenated derivatives can involve harsh reagents, high temperatures, and the generation of significant waste streams. quora.com A key future direction is the development of greener and more sustainable methods for the synthesis of this compound.

Research in this area could focus on several modern synthetic strategies:

Flow Chemistry: Continuous-flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced reaction times compared to batch processes.

Alternative Energy Sources: The use of microwave irradiation or sonication (ultrasound) can often accelerate reaction rates, increase yields, and reduce energy consumption. acs.org

Green Solvents and Catalysts: Investigating the use of more environmentally benign solvents and exploring heterogeneous catalysts that can be easily recovered and reused would significantly improve the sustainability of the synthesis.

Comparing these innovative approaches with traditional methods will be crucial to demonstrating their viability for cleaner chemical production.

Development of Analytical Techniques for Environmental Monitoring

Given the widespread use of nitrophenols and their potential for environmental release, developing sensitive and specific analytical methods for their detection is crucial. nih.gov While general methods for analyzing phenols in environmental samples exist, future work should focus on creating and validating techniques specifically optimized for this compound.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry (MS), are powerful tools for this purpose. mdpi.comresearchgate.net Research should aim to establish optimal conditions for separating this specific isomer from other related pollutants that might be present in complex matrices like soil or groundwater. epa.gov This includes the development of efficient sample preparation and extraction techniques, such as solid-phase extraction (SPE), to preconcentrate the analyte and remove interfering substances, thereby achieving the low detection limits required for environmental monitoring. researchgate.net

| Analytical Method | Detector | Matrix | Key Research Goal |

|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS), Electron Capture (ECD) | Soil, Water | Optimization of derivatization and separation for isomer specificity epa.gov |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS/MS), UV-Vis Diode Array | Water | Method development for direct analysis in aqueous samples with high sensitivity mdpi.comresearchgate.net |

| Solid-Phase Extraction (SPE)-GC/MS | Mass Spectrometry (MS) | Water | Development of selective sorbents for preconcentration from complex samples researchgate.net |

| Capillary Electrophoresis (CE) | UV, MS | Water | Exploring high-resolution separation from structurally similar isomers |

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-4-methyl-5-nitrophenol to achieve high yields and purity?

Methodological Answer: The synthesis typically involves sequential nitration and bromination of a methylphenol precursor. Key steps include:

- Nitration : Introduce the nitro group at the 5-position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.

- Bromination : Electrophilic bromination at the 2-position using bromine in acetic acid or HBr/H₂O₂, with careful pH monitoring to prevent side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%, as reported in commercial-grade syntheses) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., bromine’s deshielding effect on adjacent protons).

- X-ray Crystallography : Single-crystal diffraction with SHELXL (for refinement) and WinGX (for data processing) resolves molecular geometry and packing. Anisotropic displacement parameters are visualized using ORTEP .

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and hydroxyl (3300–2500 cm⁻¹) functional groups.

Advanced Research Questions

Q. How can crystallographic disorder in this compound crystals be resolved during refinement?

Methodological Answer: Disorder often arises from overlapping electron densities of bromine and nitro groups. Mitigation strategies include:

- SHELXL Features : Use

PARTandISORcommands to model anisotropic displacement parameters and constrain atomic positions. - Twinned Data : Apply twin-law matrices (e.g., HKLF5 format) for non-merohedral twinning, validated via R-factor convergence tests .

- Validation Tools : Check ADPs and residual density maps in WinGX to ensure model robustness .

Q. How should researchers address contradictions in reported bioactivity data for halogenated nitrophenol derivatives?

Methodological Answer: Contradictions often stem from substituent positioning and assay conditions. For example:

| Compound | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| 4-Bromo-5-fluoro-2-nitrophenol | High | Low |

| This compound | Moderate | Moderate |

| (Adapted from comparative studies of analogous compounds ) |

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT/Molecular Modeling : Calculate Fukui indices to identify electrophilic sites (e.g., bromine at C2).

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to predict SN2 vs. SN1 mechanisms.

- Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers resolve discrepancies in synthetic yields when scaling up this compound production?

Methodological Answer:

- Process Optimization : Use design of experiments (DoE) to test variables (temperature, stoichiometry) in small batches.

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., di-brominated derivatives) and adjust bromination conditions.

- Scale-Up Protocols : Maintain consistent cooling rates during nitration to prevent exothermic runaway reactions .

Data Contradiction and Reproducibility

Q. What strategies ensure reproducibility in crystallographic studies of halogenated nitrophenols?

Methodological Answer:

- Data Transparency : Deposit raw diffraction data in repositories like CCDC or ICSD for independent validation.

- Software Consistency : Use the same SHELXL version (e.g., 2015+ for new restraints) and WinGX workflows across studies .

- Metadata Reporting : Document crystal growth conditions (solvent, temperature) to aid replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.